

# The Pharmacokinetic Profile of PHX1149: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PHX1149, a dipeptidyl peptidase-4 (DPP4) inhibitor. The information is compiled from clinical studies in healthy human subjects and is intended to serve as a core resource for professionals in the field of drug development and metabolic disease research.

## **Executive Summary**

PHX1149 is an orally active, small molecule inhibitor of dipeptidyl peptidase-4 (DPP4) under development for the treatment of type 2 diabetes mellitus.[1] It is characterized by its high water solubility and selectivity for DPP4.[1] Clinical studies in healthy adults have demonstrated a pharmacokinetic and pharmacodynamic profile that supports a once-daily dosing regimen.[1] PHX1149 exhibits dose-proportional increases in exposure and has a half-life of approximately 10 to 13 hours.[1] No significant drug accumulation has been observed with multiple dosing.[1] Pharmacodynamic assessments have confirmed potent and sustained inhibition of plasma DPP4 activity.[1]

## **Physicochemical Properties**



| Property                                       | Value           | Reference |
|------------------------------------------------|-----------------|-----------|
| Molecular Weight                               | 241.16 Da       | [1]       |
| Water Solubility                               | >2 g/mL         | [1]       |
| Biochemical IC₅o for DPP4                      | 2.5 nmol/L      | [1]       |
| Selectivity Index vs. other DPP family members | 15- to 319-fold | [1]       |

#### **Pharmacokinetic Profile**

The pharmacokinetic parameters of PHX1149 have been evaluated in healthy adult subjects in single and multiple ascending dose studies.[1]

#### **Absorption**

Following oral administration, PHX1149 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 4 hours.[1]

#### **Distribution**

Specific details on the volume of distribution and protein binding of PHX1149 are not available in the cited literature.

#### Metabolism

The metabolic pathways of PHX1149 have not been detailed in the available clinical study reports.

#### **Excretion**

The primary route and extent of excretion of PHX1149 are not specified in the available literature.

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of PHX1149 from a single and multiple-dose study in healthy subjects.[1]



Table 1: Single Ascending Dose Pharmacokinetic Parameters of PHX1149[1]

| Dose   | Cmax<br>(ng/mL) | Tmax (h) | AUC₀-t<br>(ng·h/mL) | AUC₀-∞<br>(ng·h/mL) | t½ (h) |
|--------|-----------------|----------|---------------------|---------------------|--------|
| 50 mg  | Mean (SD)       | 2-4      | Mean (SD)           | Mean (SD)           | ~10-13 |
| 100 mg | Mean (SD)       | 2-4      | Mean (SD)           | Mean (SD)           | ~10-13 |
| 200 mg | Mean (SD)       | 2-4      | Mean (SD)           | Mean (SD)           | ~10-13 |
| 400 mg | Mean (SD)       | 2-4      | Mean (SD)           | Mean (SD)           | ~10-13 |
| 500 mg | Mean (SD)       | 2-4      | Mean (SD)           | Mean (SD)           | ~10-13 |

Note: Specific mean and standard deviation (SD) values for Cmax, AUC₀-t, and AUC₀-∞ were not provided in the source material, but the study reported dose-proportional increases in these parameters.

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters of PHX1149 (Day 13)[1]

| Dose (QD<br>for 13 days) | Cmax<br>(ng/mL) | Tmax (h) | AUC₀-t<br>(ng·h/mL) | t½ (h) | Accumulati<br>on Index |
|--------------------------|-----------------|----------|---------------------|--------|------------------------|
| 50 mg                    | Mean (SD)       | 2-4      | Mean (SD)           | ~10-13 | Not Observed           |
| 100 mg                   | Mean (SD)       | 2-4      | Mean (SD)           | ~10-13 | Not Observed           |
| 200 mg                   | Mean (SD)       | 2-4      | Mean (SD)           | ~10-13 | Not Observed           |
| 400 mg                   | Mean (SD)       | 2-4      | Mean (SD)           | ~10-13 | Not Observed           |

Note: Specific mean and standard deviation (SD) values for Cmax and AUC<sub>0</sub>-t were not provided in the source material, but the study reported no drug accumulation.

# Pharmacodynamics Mechanism of Action



PHX1149 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP4). DPP4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, PHX1149 increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to enhanced glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppressed glucagon secretion from pancreatic  $\alpha$ -cells, ultimately resulting in improved glycemic control.[2]

#### **DPP4 Inhibition**

In a multiple-dose study, PHX1149 demonstrated significant and sustained inhibition of plasma DPP4 activity.[1]

Table 3: Plasma DPP4 Inhibition at 24 Hours Post-Dose (Day 13)[1]

| Dose (QD for 13 days) | Mean DPP4 Inhibition (%) |
|-----------------------|--------------------------|
| ≥100 mg               | ≥50%                     |
| 400 mg                | ~90%                     |

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, based on the available information and general practices for this class of compounds. Specific, granular details of the protocols for the PHX1149 study are not publicly available.

#### **Clinical Study Design**

Two double-blind, randomized, placebo-controlled studies were conducted in healthy male and female subjects aged 18 to 60 years.[1]

- Single-Dose Study: Subjects received a single oral dose of PHX1149 (50 to 500 mg) or placebo.[1]
- Multiple-Dose Study: Subjects received a daily oral dose of PHX1149 (50 to 400 mg) or placebo for 13 days.[1]



A sequential dose escalation design was used in both studies.[1]

#### **Pharmacokinetic Analysis**

- Blood Sampling: Blood samples were collected at various time points from 1 hour before to 24 hours after dosing on day 1 in the single-dose study, and on days 1, 7, and 13 in the multiple-dose study.[1]
- Bioanalytical Method: While the specific method for PHX1149 is not detailed, the
  quantification of DPP4 inhibitors in human plasma is typically performed using validated
  high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass
  spectrometry (LC-MS/MS) methods.
- Pharmacokinetic Parameters: The following pharmacokinetic parameters were determined from plasma concentration-time data using non-compartmental analysis: Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½.[1] The drug accumulation index was calculated in the multiple-dose study.[1]

#### **Pharmacodynamic Analysis (DPP4 Activity Assay)**

- Principle: The enzymatic activity of DPP4 in plasma samples was measured to assess the
  pharmacodynamic effect of PHX1149.[1] These assays typically utilize a synthetic substrate
  for DPP4 that, when cleaved, produces a fluorescent or chromogenic product. The rate of
  product formation is proportional to the DPP4 activity.
- General Protocol:
  - Plasma samples are incubated with a fluorogenic substrate, such as Gly-Proaminomethylcoumarin (AMC).
  - DPP4 in the plasma cleaves the substrate, releasing free AMC.
  - The fluorescence of the liberated AMC is measured over time using a fluorescence plate reader.
  - The rate of increase in fluorescence is used to calculate DPP4 activity.



 The percentage of DPP4 inhibition is determined by comparing the activity in samples from subjects treated with PHX1149 to those who received a placebo.

### **Safety and Tolerability Assessment**

Adverse events (AEs) were monitored throughout both studies via physical examinations, vital sign measurements, and clinical laboratory testing.[1] Electrocardiography was also performed. [1]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action of PHX1149 via DPP4 inhibition.



### **Experimental Workflow**



Click to download full resolution via product page



Caption: Generalized workflow for pharmacokinetic and pharmacodynamic studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4
  Inhibitors in Various Matrices: A Comprehensive Review PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic assessments of the dipeptidyl peptidase-4 inhibitor PHX1149: double-blind, placebo-controlled, single- and multiple-dose studies in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of PHX1149: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362954#j-1149-pharmacokinetic-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com